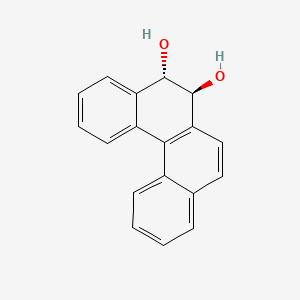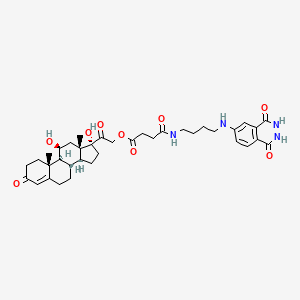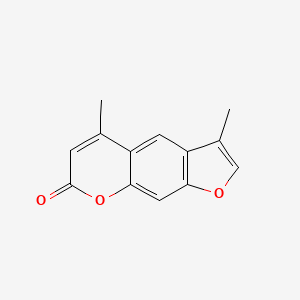
2-(Difenilfosfino)etilamida
Descripción general
Descripción
2-(Diphenylphosphino)ethylamine is a phosphine ligand with a bidentate structure, where the phosphorus atom donates two lone pair electrons to coordinate with metal atoms. This compound is used as a reactant to synthesize active catalysts for selective hydrogenation of amides and as a precursor to synthesize other phosphine ligands .
Aplicaciones Científicas De Investigación
2-(Diphenylphosphino)ethylamine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in various catalytic reactions, including cross-coupling reactions (e.g., Buchwald-Hartwig, Heck, Suzuki-Miyaura).
Biology: The compound is used in the synthesis of biologically active molecules and as a reagent in biochemical assays.
Medicine: It is involved in the development of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: The compound is used in the production of fine chemicals, agrochemicals, and dyestuffs.
Mecanismo De Acción
Target of Action
The primary target of 2-(Diphenylphosphino)ethylamine is metal atoms in various catalyst systems . This compound acts as a phosphine ligand, a type of molecule that can donate lone pair electrons to metal atoms, facilitating their participation in various chemical reactions .
Mode of Action
2-(Diphenylphosphino)ethylamine interacts with its targets through its bidentate structure, where the phosphorus atom donates two lone pair electrons to coordinate with metal atoms . This electron donation enables the formation of metal-ligand complexes, which are active sites in catalyst systems .
Biochemical Pathways
It’s known that this compound is used to synthesize active catalysts for various chemical reactions, including the selective hydrogenation of amides . The formation of these catalysts can influence numerous biochemical pathways, particularly those involving the reduction of amide groups.
Pharmacokinetics
It’s worth noting that this compound is insoluble in water , which could impact its bioavailability and distribution in biological systems.
Result of Action
The primary result of 2-(Diphenylphosphino)ethylamine’s action is the formation of active catalysts for the selective hydrogenation of amides . This process can lead to the reduction of amide groups, altering the molecular structure and properties of the substrate molecules.
Action Environment
The action of 2-(Diphenylphosphino)ethylamine can be influenced by various environmental factors. For instance, it’s sensitive to moisture , suggesting that its stability and efficacy could be affected by humidity levels. Additionally, it should be stored under inert gas (nitrogen or Argon) at 2–8 °C , indicating that temperature and atmospheric conditions can also impact its action.
Análisis Bioquímico
Biochemical Properties
2-(Diphenylphosphino)ethylamine plays a significant role in biochemical reactions due to its ability to act as a bidentate ligand. It interacts with various enzymes and proteins, forming stable complexes that facilitate catalytic processes. For instance, it is used in nickel catalyst systems for reductive [2+2] cycloaddition reactions to synthesize cyclobutenes from alkynes . The nature of these interactions involves the coordination of the phosphorus atom with metal centers, enhancing the reactivity and selectivity of the catalytic process.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(Diphenylphosphino)ethylamine change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 2-(Diphenylphosphino)ethylamine is stable under recommended storage conditions but can degrade when exposed to strong oxidizing agents . Long-term exposure to this compound in in vitro or in vivo studies can lead to cumulative effects on cellular processes, including alterations in metabolic flux and gene expression.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2-(Diphenylphosphino)ethylamine can be synthesized through the reaction of diphenylphosphine chloride with ethylenediamine. The reaction typically involves the following steps:
Reaction Equation: Ph2PCl + 2NH2CH2CH2OH → Ph2PCH2CH2N(CH2CH2OH)2 + HCl
Reaction Conditions: The reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Industrial Production Methods: In industrial settings, the production of 2-(Diphenylphosphino)ethylamine involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Análisis De Reacciones Químicas
Types of Reactions: 2-(Diphenylphosphino)ethylamine undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can participate in reduction reactions, particularly in the presence of metal catalysts.
Substitution: The amino group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Metal catalysts such as nickel or palladium are often used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are used under basic conditions.
Major Products:
Oxidation: Phosphine oxides.
Reduction: Reduced phosphine derivatives.
Substitution: Substituted phosphine derivatives
Comparación Con Compuestos Similares
- (2-Aminoethyl)diphenylphosphine
- 1-Amino-2-(diphenylphosphino)ethane
- 3-(Diphenylphosphino)-1-propylamine
- 2-(2-(Diphenylphosphino)ethyl)pyridine
Comparison: 2-(Diphenylphosphino)ethylamine is unique due to its bidentate coordination ability, which allows it to form stable complexes with metal atoms. This property makes it particularly effective in catalytic applications compared to its monodentate counterparts .
Propiedades
IUPAC Name |
2-diphenylphosphanylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16NP/c15-11-12-16(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10H,11-12,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXEPBCWNHKZECN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(CCN)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16NP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90297821 | |
| Record name | 2-(Diphenylphosphino)ethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90297821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4848-43-5 | |
| Record name | 4848-43-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118384 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(Diphenylphosphino)ethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90297821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2-aminoethyl)diphenylphosphine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 2-(Diphenylphosphino)ethylamine interact with metal centers, and what are the implications for catalysis?
A1: 2-(Diphenylphosphino)ethylamine acts as a bidentate ligand, coordinating to metal centers through both its phosphorus and nitrogen atoms. This forms a stable five-membered chelate ring. [, , , , ] This chelation mode influences the electronic and steric properties around the metal center, ultimately impacting the reactivity and selectivity of the resulting metal complex in catalytic reactions. For example, the presence of both hard (N) and soft (P) donor atoms allows for flexible coordination and the stabilization of various metal oxidation states, crucial for catalytic cycles. [, ]
Q2: What are some examples of catalytic reactions where 2-(Diphenylphosphino)ethylamine-containing complexes are employed?
A2: 2-(Diphenylphosphino)ethylamine-based metal complexes have found application in various catalytic reactions, including:
- Hydrogenolysis of epoxides: Cp*RuCl(cod)−2-(Diphenylphosphino)ethylamine−KOH catalyst system enables the regioselective hydrogenolysis of terminal epoxides to secondary alcohols. [, ]
- Guerbet reaction: Manganese complexes with 2-(Diphenylphosphino)ethylamine demonstrate moderate selectivity in upgrading ethanol and methanol to isobutanol, a valuable biofuel. []
- Ethanol upgrading to n-butanol: Ruthenium complexes containing 2-(Diphenylphosphino)ethylamine exhibit high selectivity in converting ethanol to n-butanol, another advanced biofuel. []
Q3: How does the structure of 2-(Diphenylphosphino)ethylamine contribute to the activity of its metal complexes in the Guerbet reaction?
A3: While pincer ligands are often utilized in manganese-catalyzed Guerbet reactions, research has shown that simple chelates like 2-(Diphenylphosphino)ethylamine can also be effective. [] The flexibility of the ethyl bridge between the phosphorus and nitrogen donor atoms in 2-(Diphenylphosphino)ethylamine allows for the formation of a stable chelate ring with the manganese center. This, in turn, can influence the catalyst's activity and selectivity for the Guerbet reaction by tuning the electronic and steric environment around the metal.
Q4: Can you provide examples of how modifying the structure of 2-(Diphenylphosphino)ethylamine impacts its coordination chemistry and the properties of the resulting metal complexes?
A4: Structural modifications to 2-(Diphenylphosphino)ethylamine can significantly impact its coordination behavior and the resulting metal complexes' properties. For instance:
- Introducing substituents on the phenyl rings: This can influence the electron-donating ability of the phosphorus atom, impacting the complex's redox properties. []
- Using different phosphine substituents (e.g., replacing phenyl with cyclohexyl or isopropyl): This affects the steric environment around the metal center, potentially altering the selectivity of catalytic reactions. [, ]
- Incorporating the 2-(Diphenylphosphino)ethylamine moiety into more complex ligand architectures: This can lead to the formation of tridentate or tetradentate ligands, further tuning the stability and reactivity of metal complexes. [, ]
Q5: What spectroscopic techniques are useful for characterizing 2-(Diphenylphosphino)ethylamine and its metal complexes?
A5: Several spectroscopic techniques are commonly employed to characterize 2-(Diphenylphosphino)ethylamine and its metal complexes:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: 31P NMR is particularly useful for identifying and characterizing different phosphorus environments in both the free ligand and metal complexes. 1H and 13C NMR provide valuable structural information about the ligand backbone and substituents. [, , ]
- X-ray crystallography: This technique provides detailed information about the solid-state structure of metal complexes, including bond lengths, bond angles, and coordination geometry. [, , ]
Q6: Are there any known applications of 2-(Diphenylphosphino)ethylamine beyond traditional organometallic chemistry and catalysis?
A6: Recent research highlights the potential of 2-(Diphenylphosphino)ethylamine in chemical biology applications:
- CRISPR-Cas gene editing: 2-(Diphenylphosphino)ethylamine has been successfully employed in a novel strategy for the conditional control of CRISPR-Cas gene editing. The compound enables the reduction of azide groups introduced into guide RNAs, allowing for the controlled activation of the Cas enzyme and, therefore, gene editing. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(4R,6R)-6-[2-[(1R,2R,8R,8aS)-8-[(4-fluorophenyl)methoxy]-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]ethyl]-4-hydroxyoxan-2-one](/img/structure/B1207315.png)




![7-[(1R,2R,3R)-2-(3-fluorooct-1-enyl)-3-hydroxy-5-oxocyclopentyl]hept-5-enoic acid](/img/structure/B1207325.png)



![N-(2-chlorophenyl)-2-[[cyclopropyl(oxo)methyl]amino]-4-methyl-5-thiazolecarboxamide](/img/structure/B1207331.png)

